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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

Cat. No.: B123205

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and biological activities of thiazolidine carbohydrazides. This class of heterocyclic
compounds has garnered significant attention in medicinal chemistry due to its diverse
pharmacological potential, including antimicrobial, anticancer, and antioxidant activities. This
document aims to serve as a valuable resource for researchers and professionals involved in
the discovery and development of novel therapeutic agents.

Physicochemical Properties

Thiazolidine carbohydrazides are characterized by a core structure featuring a saturated five-
membered ring containing sulfur and nitrogen atoms, with a carbohydrazide moiety attached.
The physicochemical properties of these compounds can be significantly influenced by the
nature and position of substituents on the thiazolidine ring and the carbohydrazide group.

General Characteristics

Thiazolidine carbohydrazides are typically crystalline solids with relatively high melting points,
indicating a stable crystal lattice. Their solubility is largely dependent on the polarity of the
substituents; however, they generally exhibit poor solubility in water and better solubility in
organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Properties
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Spectroscopic techniques are essential for the structural elucidation and characterization of
thiazolidine carbohydrazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e IH NMR: The proton NMR spectra of thiazolidine carbohydrazides display characteristic
signals. The protons of the thiazolidine ring typically appear as multiplets in the upfield
region. The chemical shifts of the aromatic protons will depend on the substitution pattern.
The N-H protons of the hydrazide moiety usually appear as a singlet in the downfield region.

e 13C NMR: The carbon NMR spectra provide information about the carbon skeleton. The
carbonyl carbon of the carbohydrazide group and the carbons of the thiazolidine ring have
characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectra of thiazolidine carbohydrazides show characteristic
absorption bands corresponding to various functional groups. Key vibrational frequencies
include:

N-H stretching (hydrazide): 3100-3300 cm~—1

C=0 stretching (amide I): 1650-1680 cm~1

N-H bending (amide I1): 1510-1550 cm~1

C-N stretching: 1400-1450 cm—1

C-S stretching: 600-800 cm~1

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular
weight and fragmentation pattern of these compounds. The fragmentation pattern can provide
valuable information about the structure of the molecule.

Quantitative Data Summary

The following tables summarize the physicochemical and biological data for a selection of
thiazolidine carbohydrazide derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Thiazolidine Carbohydrazide Derivatives
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Molecular Melting Point .
Compound ID Yield (%) Reference
Formula (°C)
1 C1oH13CIFsNsOS 263 99 [1]
2 C19H13CIFsN3OS 290 86 [1]
3 C20H16F3N302S 232 87 [1]
4 C1oH14F3N302S 284 95 [1]
Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives
Minimum
o Zone of
. Inhibitory .

Compound ID Test Organism . Inhibition Reference

Concentration

(mm)

(MIC) (ng/mL)
50 E. coli - 10 [2]
50 Ps. aeruginosa - 12 [2]
50 C. albicans - 16 [2]
TZD-based M. tuberculosis 3]
derivative H37Ra

Table 3: Anticancer Activity of Selected Thiazolidine Derivatives
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Compound ID Cell Line ICs0 (M) Reference
28 HelLa 3.2+05 [4]
28 MCF-7 21+05 [4]
28 LNCaP 29+0.3 [4]
28 A549 46+0.8 [4]
5d Leukemia SR 2.04 [5]
Ed NCI-H522 (Non-small 136 5]
cell lung)
5d COLO 205 (Colon) 1.64 [5]
5d SF-539 (CNS) 1.87 [5]
5d SKMEL-2 1.64 [5]
(Melanoma)
5d OVCAR-3 (Ovarian) 1.87 [5]
5d RXF 393 (Renal) 1.15 [5]
5d PC-3 (Prostate) 1.90 [5]
5d MDA-MB-468 (Breast)  1.11 [5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of
thiazolidine carbohydrazides, based on established protocols in the literature.

General Synthesis of Thiazolidine Carbohydrazides

A common route for the synthesis of thiazolidine carbohydrazides involves a multi-step
process:

o Synthesis of Ester Precursor: The synthesis often begins with the reaction of an appropriate
starting material, such as a substituted aniline, with an a-halo ester (e.g., ethyl chloroacetate)
to form an ester intermediate.
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» Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate, typically
in an alcoholic solvent under reflux, to yield the corresponding carbohydrazide.

e Cyclization to Thiazolidine Ring: The carbohydrazide is then reacted with an appropriate
aldehyde or ketone and a source of sulfur, such as thioglycolic acid, to form the thiazolidine
ring. This cyclization is often carried out in a suitable solvent like DMF or toluene, sometimes

with a catalyst.[6]

Starting Materials Esterification Hydrazinolysis Cyclization Thiazolidine
(e.g., Aniline, Aldehyde) (e.g., + Ethyl Chloroacetate) (+ Hydrazine Hydrate) (+ Thioglycolic Acid) Carbohydrazide

Click to download full resolution via product page

General synthetic workflow for thiazolidine carbohydrazides.

Characterization Methods

e Melting Point: Melting points are determined using a standard melting point apparatus and

are uncorrected.
e Spectroscopy:

o NMR: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz),
using DMSO-ds or CDCIs as the solvent and tetramethylsilane (TMS) as an internal
standard. Chemical shifts (8) are reported in parts per million (ppm).[7]

o IR: IR spectra are recorded on an FT-IR spectrophotometer using KBr pellets.[7]

o Mass Spectrometry: Mass spectra are obtained using an electron impact (El) or
electrospray ionization (ESI) source.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various
microbial strains is determined using the broth microdilution method.[8][9]
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e Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum
is prepared to a standardized concentration (e.g., 10> CFU/mL).

 Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing
a suitable growth medium.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

e Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48
hours).

o Determination of MIC: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated
using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
are incubated further to allow the formation of formazan crystals by viable cells.

» Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as
DMSO.

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader. The percentage of cell viability is calculated relative to
untreated control cells, and the ICso value (the concentration required to inhibit 50% of cell
growth) is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)
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The antioxidant potential of the compounds is often assessed by their ability to scavenge the
stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is
prepared.

» Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH
solution.

 Incubation: The reaction mixture is incubated in the dark at room temperature for a specific
time (e.g., 30 minutes).

o Absorbance Measurement: The absorbance of the solution is measured at a specific
wavelength (e.g., 517 nm).

» Calculation: The percentage of radical scavenging activity is calculated by comparing the
absorbance of the test sample with that of a control (DPPH solution without the test
compound). Ascorbic acid is often used as a positive control.

Mechanisms of Action and Signaling Pathways

The biological activities of thiazolidine carbohydrazides and related thiazolidinediones are
attributed to their interaction with various cellular targets and signaling pathways.

Antidiabetic Activity: PPARy Agonism

Thiazolidinediones are well-known for their antidiabetic effects, which are primarily mediated
through the activation of the peroxisome proliferator-activated receptor-gamma (PPARY).[11]
PPARY is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
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PPARYy signaling pathway activated by thiazolidinediones.
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Upon binding of a thiazolidinedione ligand, PPARy undergoes a conformational change,
leading to the recruitment of coactivator proteins and the formation of a heterodimer with the
retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as
peroxisome proliferator response elements (PPRES) in the promoter regions of target genes,
thereby modulating their transcription. This leads to an improvement in insulin sensitivity and a
reduction in blood glucose levels.[11]

Anticancer Activity: Induction of Apoptosis

Many thiazolidine derivatives have demonstrated potent anticancer activity by inducing
apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two
main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic
(mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases
called caspases, which execute the apoptotic process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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